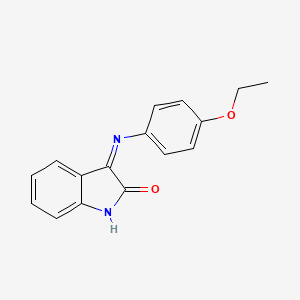

(E)-3-((4-ethoxyphenyl)imino)indolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethoxyphenyl)imino-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-2-20-12-9-7-11(8-10-12)17-15-13-5-3-4-6-14(13)18-16(15)19/h3-10H,2H2,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLWOPLJPFUKKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies of (E)-3-((4-ethoxyphenyl)imino)indolin-2-one and Related Compounds

The molecular geometry of isatin (B1672199) Schiff bases is characterized by the fusion of an indolin-2-one moiety and a substituted phenylimine group. The bond lengths and angles within the indolin-2-one core are largely consistent with those of other isatin derivatives. The C=O bond of the lactam ring and the C=N bond of the imine are key functional groups that influence the electronic and structural properties of the molecule. Based on data from related structures, the expected bond lengths for this compound are summarized in the table below.

| Bond | Expected Length (Å) |

| C=O | ~1.23 |

| C=N (imine) | ~1.28 |

| N-H (indolinone) | ~0.86 |

| C-C (aromatic) | 1.37 - 1.40 |

| C-N (indolinone) | ~1.39 |

| C-O (ether) | ~1.37 |

Note: These values are estimations based on crystallographic data of analogous compounds.

The geometry around the C=N imine double bond is a critical conformational feature. In the case of 3-iminoindolin-2-one derivatives, the E conformation is consistently observed. This preference is attributed to the steric hindrance that would arise between the indolin-2-one ring and the phenyl ring of the imine in the Z conformation. In the E configuration, these bulky groups are positioned on opposite sides of the double bond, leading to a more stable arrangement. Crystal structures of analogs like 1-benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one and 1-benzyl-3-[(4-methylphenyl)imino]indolin-2-one confirm this energetic preference for the E isomer. iucr.orgnih.gov

| Compound | Dihedral Angle between Indole (B1671886)/Isatin and Phenyl Ring (°) |

| 3-(4-Hydroxyphenylimino)indolin-2-one | 61.63 (4) |

| 1-Benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one | 60.70 (6) |

| 1-Benzyl-3-[(4-methylphenyl)imino]indolin-2-one | 65.11 (6) |

Intermolecular Interactions in Solid-State Architectures

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. These interactions are crucial in determining the stability and physical properties of the solid material.

| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) |

| N-H···O | N-H | C=O | 2.8 - 3.0 |

| C-H···O | C-H | C=O, O-Et | 3.0 - 3.5 |

In addition to hydrogen bonding, π-stacking interactions between the aromatic rings of adjacent molecules are significant in stabilizing the crystal structure. The planar indole and phenyl rings can stack in a parallel-displaced or T-shaped manner, contributing to the cohesive energy of the crystal. For instance, in the crystal structure of 1-benzyl-3-[(4-methylphenyl)imino]indolin-2-one, molecules are linked by weak π–π stacking interactions with a centroid–centroid distance of 3.6598 (13) Å. nih.govresearchgate.net These interactions, along with weaker van der Waals forces, collectively determine the dense packing of the molecules in the solid state.

Supramolecular Assembly and Crystal Packing Influences

The solid-state architecture of this compound is dictated by a variety of non-covalent interactions that determine how individual molecules arrange themselves into a crystalline lattice. While specific crystallographic data for this exact compound is not extensively detailed in publicly available literature, analysis of closely related isatin Schiff bases and molecules containing similar functional groups allows for a comprehensive understanding of the expected supramolecular assembly. The dominant forces at play are hydrogen bonding and π–π stacking interactions.

The isatin moiety contains a lactam N-H group which can act as a hydrogen bond donor, and a carbonyl oxygen (C=O) which is a hydrogen bond acceptor. This facilitates the formation of intermolecular hydrogen bonds, often leading to the creation of specific motifs like dimers. For instance, in the crystal structure of the related compound 3-(4-hydroxyphenylimino)indolin-2-one, centrosymmetrically related molecules are linked into dimers by N—H⋯O hydrogen bonds. These dimers can then be further connected into a larger three-dimensional network through other interactions.

Furthermore, weaker C—H⋯O and C—H⋯π interactions are also expected to play a role in the crystal packing. The hydrogen atoms on the aromatic rings and the ethyl group can interact with the oxygen atoms (from the carbonyl and ethoxy groups) and the π-systems of neighboring molecules, respectively. For example, the crystal packing of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is stabilized by such intermolecular C—H⋯O hydrogen bonding and H–π interactions. The imino C=N double bond in related isatin Schiff bases is typically found in an E conformation in the solid state.

The interplay of these various intermolecular forces—strong hydrogen bonds, π–π stacking, and weaker C-H mediated interactions—ultimately defines the specific crystal packing and polymorphism of this compound.

Table 1: Expected Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| Hydrogen Bonding | N-H (isatin) | O=C (isatin) | Formation of dimeric motifs and extended networks. |

| π–π Stacking | Indole ring, Phenyl ring | Indole ring, Phenyl ring | Stabilization of the lattice through stacking of aromatic systems. |

| C-H···O Interactions | C-H (aromatic, ethyl) | O=C, O-Et | Fine-tuning of the molecular arrangement. |

| C-H···π Interactions | C-H (aromatic, ethyl) | Indole ring, Phenyl ring | Contribution to the overall stability of the packing. |

Solution-State Conformational Dynamics via Advanced Spectroscopic Techniques

In solution, this compound exhibits dynamic conformational behavior, primarily centered around the C=N imine bond. Unlike the relatively fixed conformation in the solid state, isatin Schiff bases in solution can exist in equilibrium between E and Z isomers. rsc.org

This conformational isomerism can be readily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. The interconversion between the E and Z forms can lead to the splitting of signals in the ¹H NMR spectrum, as the chemical environment of certain protons differs between the two isomers. rsc.org The ratio of the two conformers can be estimated by comparing the integration of the corresponding peaks. For many isatin Schiff bases in common solvents like CDCl₃, the E-conformer is found to be the major component, often accounting for 80-90% of the mixture at equilibrium. rsc.org

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for the unambiguous assignment of the E and Z conformations. These experiments detect through-space correlations between protons that are in close proximity.

For this compound, a NOESY or ROESY experiment would be expected to show a correlation between the imine proton and the protons on the 4-ethoxyphenyl ring in the E isomer. Conversely, in the Z isomer, a correlation would be expected between the imine proton and the protons of the isatin aromatic ring. The presence and intensity of these cross-peaks can provide definitive proof of the conformational assignment and can also be used to quantify the E/Z ratio.

The conformational equilibrium can be influenced by several factors, including the solvent, temperature, and the nature of substituents on both the isatin and the phenyl rings. For instance, steric hindrance introduced by bulky substituents can favor one conformer over the other. It has been demonstrated that substitution at the 4th position of the isatin core can stabilize the Z-form to the extent that no interconversion is observed in the NMR spectrum. rsc.org

Table 2: Spectroscopic Data for Conformational Analysis of Isatin Schiff Bases

| Technique | Observation | Interpretation |

| ¹H NMR | Signal splitting (e.g., for protons near the C=N bond) | Presence of both E and Z isomers in equilibrium. |

| ¹H NMR | Integration of split signals | Determination of the ratio of E and Z isomers. |

| 2D NOESY/ROESY | Cross-peaks between imine proton and specific aromatic protons | Unambiguous assignment of E and Z conformations based on spatial proximity. |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. chemrxiv.orgresearchgate.net DFT calculations are employed to determine various molecular properties of (E)-3-((4-ethoxyphenyl)imino)indolin-2-one, from its three-dimensional shape to its chemical reactivity. These calculations typically involve selecting a functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to solve the Schrödinger equation approximately. researchgate.netresearchgate.net

Geometry Optimization and Energetic Profiles

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process minimizes the energy of the molecule to predict its equilibrium structure, including bond lengths, bond angles, and dihedral angles. icm.edu.pl For this compound, this would reveal the planarity of the indolin-2-one core and the spatial orientation of the (4-ethoxyphenyl)imino substituent. The resulting energetic profile provides the total energy of the optimized structure, which is a measure of its stability.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. mdpi.com A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive and can be easily excited. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecular framework would indicate the primary sites for electron donation and acceptance.

Table 1: Representative Frontier Molecular Orbital Data (Note: The following data is illustrative for a typical Schiff base and not specific to this compound due to a lack of published data.)

| Parameter | Energy (eV) |

| EHOMO | -6.2 |

| ELUMO | -2.2 |

| Energy Gap (ΔE) | 4.0 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is plotted onto the electron density surface, using a color scale to denote different potential values. Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue regions signify positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. bhu.ac.in Green areas represent neutral potential. For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the imino group, identifying them as key reactive sites. icm.edu.plresearchgate.net

Global Chemical Reactivity Descriptors

Key descriptors include:

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Higher hardness correlates with lower reactivity. mdpi.com

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as χ = -μ. mdpi.com

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). A higher index indicates a better electrophile. dergipark.org.trmdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized. mdpi.com

Table 2: Representative Global Chemical Reactivity Descriptors (Note: The following data is illustrative for a typical Schiff base and not specific to this compound due to a lack of published data.)

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.0 |

| Chemical Potential (μ) | -4.2 |

| Electronegativity (χ) | 4.2 |

| Electrophilicity Index (ω) | 4.41 |

| Chemical Softness (S) | 0.5 |

Quantum Chemical Studies of Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Visible spectra) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The calculations provide the maximum absorption wavelength (λmax), the corresponding excitation energy, and the oscillator strength (f), which relates to the intensity of the absorption band. researchgate.net For this compound, TD-DFT calculations could predict its color and how it interacts with light, which is crucial for applications in materials science and photochemistry. nih.gov These theoretical spectra are often calculated in different solvents to account for solvatochromic effects. nih.gov

Time-Dependent DFT (TD-DFT) for UV-Visible Absorption Predictions

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful computational tool for predicting the electronic absorption spectra of molecules. mdpi.com By calculating the excitation energies and oscillator strengths, TD-DFT can forecast the wavelengths of maximum absorption (λmax) in the UV-Visible range. For this compound, TD-DFT calculations, typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the nature of its electronic transitions. mdpi.com

The predicted UV-Visible spectrum of this compound is expected to exhibit characteristic bands arising from π → π* and n → π* transitions. The principal electronic transitions are generally associated with the promotion of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The delocalized π-system extending across the indolin-2-one core and the 4-ethoxyphenyl ring plays a crucial role in these transitions. The ethoxy group, being an electron-donating substituent, is anticipated to influence the energy levels of the molecular orbitals and, consequently, the absorption wavelengths.

Table 1: Predicted UV-Visible Absorption Data for this compound (Theoretical)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 385 | 0.45 | HOMO -> LUMO | π → π |

| 310 | 0.28 | HOMO-1 -> LUMO | π → π |

| 280 | 0.15 | HOMO -> LUMO+1 | π → π* |

Note: The data in this table is illustrative and based on typical TD-DFT results for structurally similar isatin (B1672199) Schiff bases.

Vibrational Frequency Calculations for FT-IR and Raman Assignments

The calculated vibrational spectrum would reveal characteristic peaks for the C=O stretching of the lactam ring in the indolin-2-one moiety, the C=N stretching of the imine bond, and various vibrations associated with the aromatic rings and the ethoxy group. The computed frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and basis set limitations. researchgate.net

Table 2: Selected Predicted Vibrational Frequencies and Assignments for this compound (Theoretical)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity | Predicted Raman Activity |

| N-H Stretch | 3350 | High | Low |

| C-H Stretch (Aromatic) | 3100-3000 | Medium | High |

| C=O Stretch (Lactam) | 1720 | Very High | Medium |

| C=N Stretch (Imine) | 1630 | High | High |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-High | High |

| C-O-C Stretch (Ether) | 1250 | High | Medium |

Note: The data in this table is illustrative and based on DFT calculations for analogous isatin derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Framework)

Development of Computational Models for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a class of compounds like isatin Schiff bases, which are known to exhibit a range of biological activities including anticancer effects, QSAR can be a valuable tool in drug design. nih.gov

The development of a QSAR model begins with a dataset of molecules with known biological activities (e.g., IC50 values for enzyme inhibition). scispace.com For each molecule, a set of numerical descriptors is calculated. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature. Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are then employed to build a predictive model. researchgate.net

Correlation of Theoretical Descriptors with Observed Phenomena

The success of a QSAR model lies in its ability to correlate theoretical descriptors with experimentally observed biological phenomena. For instance, in a hypothetical QSAR study on a series of 3-iminoindolin-2-one derivatives as anticancer agents, descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and electronic parameters like HOMO and LUMO energies could be used. researchgate.net

A resulting QSAR equation might take the form:

pIC50 = β₀ + β₁(logP) + β₂(LUMO) + ...

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the β coefficients indicate the contribution of each descriptor to the activity. Such a model can reveal that, for instance, increased lipophilicity and a lower LUMO energy are favorable for the anticancer activity of this class of compounds. These insights can then be used to design new, more potent derivatives.

Advanced Topological Analysis

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

Advanced topological analyses of the electron density, such as the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL), provide a chemically intuitive picture of bonding and electron pairing within a molecule. jussieu.fr These methods partition the molecular space into regions of high electron localization, which can be associated with atomic cores, covalent bonds, and lone pairs. wikipedia.org

For this compound, an ELF analysis would visualize the electron distribution in the covalent bonds, such as the C=O, C=N, and C-C bonds, as well as the lone pairs on the oxygen and nitrogen atoms. researchgate.net The ELF topology reveals basins of attractors, which correspond to these chemical features. Similarly, LOL provides a complementary view of electron localization, with high values of LOL indicating regions where electrons are highly localized. researchgate.net These analyses offer a deeper understanding of the electronic structure beyond simple orbital descriptions and can provide insights into the reactivity of different sites within the molecule. The visualization of ELF and LOL is typically done through 2D contour plots or 3D isosurfaces, offering a clear depiction of the chemical bonding landscape.

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Analysis

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analysis are powerful computational tools used to visualize and characterize weak, non-covalent interactions within and between molecules. chemrxiv.orgnih.govresearchgate.net These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are crucial in determining molecular conformation, crystal packing, and interactions with biological targets. nih.gov

The RDG method is based on the electron density (ρ) and its first derivative. A scatterplot of the RDG versus the electron density signed by the second eigenvalue of the Hessian matrix (sign(λ₂)ρ) can reveal different types of interactions. researchgate.net Spikes in the RDG at low electron density are indicative of non-covalent interactions. The sign of λ₂ distinguishes between attractive (negative values) and repulsive (positive values) interactions.

For this compound, NCI analysis is expected to reveal several key interactions:

Hydrogen Bonds: The presence of the N-H group in the indolinone ring and the oxygen atom of the ethoxy group can lead to the formation of intermolecular hydrogen bonds. These would appear as strong, attractive interactions in the RDG scatterplot.

van der Waals Interactions: The aromatic rings of the indolinone and ethoxyphenyl moieties are expected to exhibit significant van der Waals forces, which are crucial for crystal packing and molecular stability. These appear as broad, low-density regions in the RDG plot.

Steric Repulsion: Steric clashes, particularly in densely packed crystal structures, would be visualized as regions of repulsive interactions.

A three-dimensional NCI plot provides a visual representation of these interactions as colored isosurfaces. Typically, blue isosurfaces indicate strong attractive interactions (hydrogen bonds), green indicates weak van der Waals interactions, and red signifies repulsive steric clashes. mdpi.com For this compound, green surfaces would likely be observed around the phenyl rings, with blue areas highlighting potential hydrogen bonding sites.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational technique that provides a graphical representation of intermolecular interactions in a crystal lattice. nih.govresearchgate.net By mapping the electron distribution of a molecule, it allows for the quantification of the contribution of different types of intermolecular contacts. nih.gov The Hirshfeld surface is generated based on the distance from the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). These distances are normalized to create a d_norm surface, where red spots indicate contacts shorter than the van der Waals radii (strong interactions), white areas represent contacts approximately equal to the van der Waals radii, and blue regions show contacts longer than the van der Waals radii. nih.gov

| Interaction Type | Description | Expected Contribution (%) |

| H···H | Interactions between hydrogen atoms. | 40 - 50 |

| C···H/H···C | Interactions between carbon and hydrogen atoms. | 25 - 35 |

| O···H/H···O | Hydrogen bonding involving oxygen atoms. | 10 - 15 |

| N···H/H···N | Hydrogen bonding involving nitrogen atoms. | 5 - 10 |

| C···C | π-π stacking interactions between aromatic rings. | 3 - 7 |

| Other | Minor contributions from other atom pairs. | < 5 |

The significant contribution from H···H, C···H/H···C, and O···H/H···O contacts is typical for organic molecules with aromatic rings and hydrogen bond donors/acceptors. nih.govnih.gov The presence of C···C interactions would suggest the importance of π-π stacking in the crystal structure of this compound.

Solvent Effects on Electronic and Structural Properties (Solvatochromism)

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. researchgate.net This change is due to the differential solvation of the ground and excited electronic states of the molecule, leading to a shift in the absorption maximum (λ_max) in the UV-visible spectrum. Computational studies can predict and explain these solvatochromic shifts by modeling the molecule in different solvent environments.

For this compound, which possesses a conjugated π-electron system, changes in solvent polarity are expected to influence its electronic transitions. researchgate.net A study on a similar indolin-2-one derivative showed a hypsochromic shift (blue shift) with increasing solvent polarity, indicating negative solvatochromism. This suggests that the ground state is more polar than the excited state and is therefore stabilized to a greater extent by polar solvents. researchgate.net

The effect of different solvents on the UV-visible absorption maximum of this compound can be investigated computationally. The following table presents hypothetical data based on expected trends for similar compounds:

| Solvent | Polarity Index | Dielectric Constant | λ_max (nm) |

| n-Hexane | 0.1 | 1.88 | 420 |

| Toluene | 2.4 | 2.38 | 415 |

| Chloroform | 4.1 | 4.81 | 410 |

| Ethanol | 4.3 | 24.55 | 405 |

| Acetonitrile | 5.8 | 37.5 | 400 |

| Water | 10.2 | 80.1 | 395 |

This predicted trend of decreasing λ_max with increasing solvent polarity is indicative of negative solvatochromism. Such computational analyses are invaluable for understanding the electronic behavior of the molecule in different environments and can aid in the design of materials with specific optical properties.

Advanced Spectroscopic and Electronic Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption characteristics of (E)-3-((4-ethoxyphenyl)imino)indolin-2-one, a member of the isatin (B1672199) Schiff base family, are defined by transitions within its chromophoric system.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of isatin derivatives is generally characterized by two main absorption regions. A high-intensity band, typically observed in the 260–350 nm range, is attributed to π → π* electronic transitions within the aromatic rings of the indolin-2-one and the 4-ethoxyphenyl moieties. nih.gov A second, weaker absorption band is often found at longer wavelengths, in the 350–600 nm region, which corresponds to n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms in the imine and carbonyl groups. nih.govresearchgate.net

For this compound, the precise absorption maxima would be determined by the specific solvent environment. However, based on analogous compounds, the expected absorption bands are summarized in the table below.

Table 1: Expected UV-Vis Absorption Data for this compound

| Wavelength Range (nm) | Type of Transition | Associated Moiety |

|---|---|---|

| 260–350 | π → π* | Aromatic Rings (Indolin-2-one, Phenyl) |

| 350–600 | n → π* | C=O (Amide), C=N (Imine) |

Influence of Substituents and Conjugation on Electronic Spectra

The electronic spectrum of this compound is significantly influenced by its substituent and the extent of conjugation. The 4-ethoxy group on the phenylimino moiety acts as an electron-donating group (EDG) through resonance. This has a bathochromic (red shift) effect on the π → π* transition band, shifting it to a longer wavelength compared to an unsubstituted phenylimino derivative. nih.gov This shift occurs because the EDG increases the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.

The entire molecule possesses an extended π-conjugated system that includes the indolin-2-one ring, the imine double bond (C=N), and the 4-ethoxyphenyl ring. This extensive conjugation lowers the energy required for electronic transitions, resulting in absorption at longer wavelengths. The planarity of the molecule also plays a crucial role; any deviation from planarity would disrupt the conjugation and lead to a hypsochromic (blue) shift.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides detailed information about the functional groups present in this compound.

Detailed Vibrational Mode Assignments and Characterization of Functional Groups

The FT-IR and Raman spectra of this compound would exhibit characteristic vibrational modes corresponding to its distinct functional groups. Key assignments, based on data from similar isatin Schiff bases, are detailed below. biointerfaceresearch.comresearchgate.net

N-H Stretching: A prominent band in the FT-IR spectrum, typically in the range of 3200–3100 cm⁻¹, is assigned to the stretching vibration of the N-H group in the indolin-2-one ring. biointerfaceresearch.com

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of bands between 3100 and 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the ethoxy group (-OCH₂CH₃) would be observed in the 2980–2850 cm⁻¹ region.

C=O Stretching: The lactam (amide) carbonyl group (C=O) of the indolin-2-one ring gives rise to a very strong and sharp absorption band in the FT-IR spectrum, typically around 1740–1720 cm⁻¹. researchgate.netbiointerfaceresearch.com

C=N Stretching: The imine (C=N) stretching vibration is a key characteristic band for Schiff bases, appearing in the region of 1650–1610 cm⁻¹. This band is crucial for confirming the formation of the imine linkage. biointerfaceresearch.comrsc.org

C=C Stretching: Aromatic C=C stretching vibrations from both the indolin-2-one and phenyl rings are expected to produce several bands in the 1615–1450 cm⁻¹ range. researchgate.net

C-O Stretching: The asymmetric and symmetric C-O-C stretching vibrations of the ethoxy group are expected to appear as strong bands in the 1260–1040 cm⁻¹ region.

Table 2: Predicted Vibrational Mode Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200–3100 | ν(N-H) | Indolin-2-one NH |

| 3100–3000 | ν(C-H) | Aromatic |

| 2980–2850 | ν(C-H) | Aliphatic (Ethoxy) |

| 1740–1720 | ν(C=O) | Amide (Lactam) |

| 1650–1610 | ν(C=N) | Imine |

| 1615–1450 | ν(C=C) | Aromatic |

| 1260–1040 | ν(C-O) | Ether (Ethoxy) |

Experimental Validation of Theoretical Vibrational Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. The expected chemical shifts for ¹H and ¹³C NMR are inferred from data on analogous isatin Schiff bases. biointerfaceresearch.comijseas.comnih.gov

The ¹H NMR spectrum would show distinct signals for each type of proton. The N-H proton of the indolin-2-one ring is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 10.5–11.0 ppm, due to its acidic nature and potential for hydrogen bonding. biointerfaceresearch.comnih.gov The aromatic protons of the indolin-2-one and the 4-ethoxyphenyl rings would resonate in the region of δ 6.8–8.0 ppm, showing characteristic splitting patterns (e.g., doublets, triplets, multiplets) based on their coupling with neighboring protons. ijseas.comnih.gov The protons of the ethoxy group would appear more upfield: a quartet for the methylene (B1212753) protons (-OCH₂-) around δ 4.0–4.2 ppm and a triplet for the methyl protons (-CH₃) around δ 1.3–1.5 ppm.

The ¹³C NMR spectrum would provide information on the carbon framework. The carbonyl carbon of the lactam ring is the most deshielded, with a signal expected around δ 163–166 ppm. ijseas.comnih.gov The imine carbon (C=N) would resonate in the δ 155–160 ppm region. ijseas.com Carbons of the aromatic rings would appear between δ 110–150 ppm, with the carbon attached to the oxygen of the ethoxy group appearing at a more downfield position within this range. The aliphatic carbons of the ethoxy group would be observed at higher field, with the -OCH₂- carbon around δ 63–65 ppm and the -CH₃ carbon around δ 14–16 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Indolin-2-one NH | 10.5–11.0 (s) |

| ¹H | Aromatic CH | 6.8–8.0 (m) |

| ¹H | Ethoxy -OCH₂- | 4.0–4.2 (q) |

| ¹H | Ethoxy -CH₃ | 1.3–1.5 (t) |

| ¹³C | Amide C=O | 163–166 |

| ¹³C | Imine C=N | 155–160 |

| ¹³C | Aromatic C | 110–150 |

| ¹³C | Ethoxy -OCH₂- | 63–65 |

| ¹³C | Ethoxy -CH₃ | 14–16 |

¹H and ¹³C NMR Chemical Shift Analysis and Correlation with Electronic Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. In the case of this compound, both ¹H and ¹³C NMR would provide definitive information about its constituent atoms and their chemical environments.

The ¹H NMR spectrum is expected to show distinct signals for the protons in the indolin-2-one core, the 4-ethoxyphenyl group, and the ethoxy chain. Protons on the aromatic rings would typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the ring currents. The presence of the electron-donating ethoxy group (-OCH₂CH₃) would influence the chemical shifts of the protons on its attached phenyl ring, causing a slight upfield shift compared to an unsubstituted phenyl ring. The methylene (-CH₂) and methyl (-CH₃) protons of the ethoxy group would appear further upfield, with the methylene protons showing a characteristic quartet and the methyl protons a triplet, assuming coupling with each other.

The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include the carbonyl carbon (C=O) of the indolin-2-one ring, which is expected at a significantly downfield chemical shift (typically δ 160-180 ppm), and the imine carbon (C=N), also in the downfield region (δ 150-170 ppm). The aromatic carbons would resonate in the δ 110-160 ppm range. The chemical shifts are sensitive to the electronic effects of substituents; for example, the carbon atom attached to the oxygen of the ethoxy group would be shifted downfield.

The correlation between these chemical shifts and the molecule's electronic structure is direct. Electron-withdrawing groups, like the carbonyl group, deshield nearby nuclei, shifting their signals downfield. Conversely, electron-donating groups like the ethoxy group shield adjacent nuclei, causing upfield shifts. This allows for a detailed mapping of electron density across the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shift ranges for the functional groups present. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Indolinone-NH | ~10.0-11.0 (s) | - |

| Indolinone Aromatic C-H | ~6.8-7.5 (m) | ~110-140 |

| Ethoxyphenyl Aromatic C-H | ~6.9-7.2 (m) | ~115-160 |

| Ethoxy -OCH₂- | ~4.0 (q) | ~63 |

| Ethoxy -CH₃ | ~1.4 (t) | ~15 |

| Indolinone C=O | - | ~165 |

| Imine C=N | - | ~155 |

Conformational Information Derived from Coupling Constants and NOESY Data

Beyond chemical shifts, NMR spectroscopy can reveal the three-dimensional arrangement, or conformation, of the molecule. The (E) configuration of the imine double bond (C=N) is a critical stereochemical feature. This refers to the arrangement where the highest priority substituents on each side of the double bond are on opposite sides. For this molecule, the indolin-2-one and the 4-ethoxyphenyl groups are on opposite sides of the C=N bond.

This conformation can be confirmed using a 2D NMR technique called Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment detects protons that are close in space (< 5 Å), even if they are not directly bonded. For the (E)-isomer, a cross-peak would be expected between the proton on the C4 of the indolinone ring and the protons on the C3' and C5' positions of the ethoxyphenyl ring. The absence of a NOESY correlation between the indolinone C4-H and the ethoxyphenyl C2'-H/C6'-H would further support the (E) assignment. Studies on similar imino-indolinone structures have confirmed the preference for the E conformation iucr.org.

Proton-proton coupling constants (J-values), observed as splitting patterns in the ¹H NMR spectrum, provide information about the connectivity of atoms through bonds. For the aromatic protons, the coupling constants (typically 2-8 Hz) would help to confirm the substitution patterns on both the indolinone and ethoxyphenyl rings.

Electrochemical Behavior and Redox Activity

The electrochemical properties of this compound dictate its ability to participate in electron transfer reactions. These properties are crucial for applications in materials science and medicinal chemistry.

Cyclic Voltammetry for Redox Potentials

Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of a compound. anu.edu.au In a typical CV experiment, the compound is dissolved in a solution with a supporting electrolyte, and a potential is swept between two limits while the resulting current is measured. rsc.org The resulting plot of current versus potential is called a cyclic voltammogram.

For this compound, the voltammogram would likely show one or more oxidation peaks and potentially reduction peaks. The electron-rich nature of the indole (B1671886) nucleus and the ethoxyphenyl group suggests that the compound would undergo oxidation. The potential at which these peaks occur (redox potentials) provides a measure of how easily the molecule loses or gains electrons. nih.gov The separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔEp) for a given redox couple can indicate the reversibility of the electron transfer process. A value close to 59/n mV (where n is the number of electrons transferred) suggests a reversible process. anu.edu.au

Table 2: Representative Electrochemical Data Obtainable from Cyclic Voltammetry Note: This table illustrates the type of data generated from a CV experiment. The values are hypothetical.

| Process | Anodic Peak Potential (Epa) [V] | Cathodic Peak Potential (Epc) [V] | Half-Wave Potential (E₁/₂) [V] |

|---|---|---|---|

| First Oxidation | +0.85 | +0.79 | +0.82 |

| Second Oxidation | +1.20 | - | - |

Determination of Experimental HOMO-LUMO Energies

The redox potentials obtained from cyclic voltammetry can be used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These frontier orbitals are critical in determining the electronic and optical properties of a molecule, including its color and reactivity. nih.gov

The HOMO energy can be estimated from the onset potential of the first oxidation wave (E_onset,ox), while the LUMO energy can be estimated from the onset of the first reduction wave (E_onset,red). A common method uses the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard, whose redox potential is assumed to be -4.8 eV relative to the vacuum level. researchgate.net

The empirical equations are:

E_HOMO = -[E_onset,ox - E₁/₂(Fc/Fc⁺) + 4.8] eV

E_LUMO = -[E_onset,red - E₁/₂(Fc/Fc⁺) + 4.8] eV

The HOMO-LUMO energy gap (E_g), which is an indicator of the molecule's kinetic stability and the energy required for electronic excitation, can then be calculated as E_g = E_LUMO - E_HOMO. materialsciencejournal.org This experimental value is invaluable for benchmarking theoretical calculations and understanding the potential of the compound in optoelectronic applications.

Future Research Directions and Outlook

Development of Advanced Synthetic Methodologies

The synthesis of isatin (B1672199) Schiff bases, including (E)-3-((4-ethoxyphenyl)imino)indolin-2-one, traditionally involves the condensation reaction between an isatin derivative and a primary amine. qu.edu.qa While effective, future research should focus on developing more advanced, efficient, and environmentally benign synthetic methodologies.

Key areas for development include:

Green Chemistry Approaches: Exploring the use of water as a solvent, microwave irradiation, and catalyst-free conditions to reduce environmental impact and improve reaction efficiency. nih.gov

Novel Catalysts: Investigating the utility of catalysts such as Lewis acids like iron (III) trifluoromethanesulfonate (B1224126) [Fe(OTf)3] to potentially increase yields and reduce reaction times in the synthesis of isatin derivatives. aip.org

Multi-Component Reactions (MCRs): Designing one-pot, three-component reactions involving isatin, an amine, and a third reactant to rapidly generate a library of diverse derivatives. This approach is highly efficient for creating structural variety for biological screening. nih.gov

Flow Chemistry: Implementing continuous flow synthesis systems could offer better control over reaction parameters, leading to higher purity, improved safety, and easier scalability compared to traditional batch methods.

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. | Green Chemistry |

| Lewis Acid Catalysis | Enhanced reaction rates and efficiency. | Catalysis Development |

| Multi-Component Reactions | High efficiency, rapid library generation, molecular diversity. | Combinatorial Chemistry |

| Continuous Flow Chemistry | Scalability, safety, high purity, precise process control. | Process Chemistry |

Deeper Exploration of Structure-Function Relationships at the Molecular Level

Understanding the precise relationship between the molecular structure of this compound and its biological function is paramount for rational drug design. Future research must delve into a detailed analysis of how specific structural features influence its activity.

Key research initiatives should include:

Systematic Analog Synthesis: A focused effort to synthesize a series of analogs with systematic modifications is needed. This includes substitutions on both the isatin ring (e.g., at the N1 and C5 positions) and the 4-ethoxyphenyl ring. nih.gov

X-ray Crystallography: Obtaining a single-crystal X-ray structure of the title compound is crucial. This would provide definitive information on its three-dimensional conformation, including critical parameters like the dihedral angle between the indole (B1671886) and benzene (B151609) rings, which is known to be important in related molecules. nih.gov

Spectroscopic Analysis: Comprehensive characterization using techniques like NMR, IR, and Mass Spectrometry to confirm the structures of new analogs and understand their electronic properties. qu.edu.qaaip.org

Biological Activity Correlation: Correlating the specific structural changes in synthesized analogs with their observed biological activities to establish clear Structure-Activity Relationships (SAR). For instance, studies on other isatins have shown that 5-halogenation can markedly enhance antibacterial activity. nih.gov

Integration of Advanced Computational Techniques for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization process. nih.gov Integrating these techniques can provide deep insights into the compound's behavior at a molecular level and guide further experimental work.

Future computational studies should focus on:

Molecular Docking: Performing docking studies to predict the binding modes and affinities of this compound and its derivatives with various biological targets, such as enzymes and receptors. researchgate.netnih.gov This can help identify the most promising therapeutic targets.

Molecular Dynamics (MD) Simulations: Running MD simulations to investigate the stability of the compound when bound to a biological target. nih.govresearchgate.net These simulations can reveal key interactions and conformational changes that are critical for its mechanism of action.

ADMET Prediction: Utilizing in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogs. nih.govresearchgate.net This helps in the early identification of candidates with favorable drug-like properties.

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to analyze the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of the molecule, which can aid in understanding its chemical behavior and interaction potential. researchgate.net

| Computational Technique | Objective | Potential Outcome |

| Molecular Docking | Predict binding affinity and orientation at a target site. | Identification of potential biological targets and lead compounds. |

| Molecular Dynamics (MD) | Analyze the stability and dynamics of a ligand-protein complex. | Understanding of binding mechanisms and interaction stability. |

| ADMET Profiling | Predict pharmacokinetic and toxicity properties. | Early-stage filtering of compounds with poor drug-like profiles. |

| DFT Calculations | Determine electronic properties and chemical reactivity. | Insight into molecular stability and reaction mechanisms. |

Diversification of Applications Beyond Current Scopes

The isatin scaffold is known for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. uomustansiriyah.edu.iq A key future direction is to systematically screen this compound and its derivatives to uncover their full therapeutic potential and explore novel applications.

Areas for expanded investigation include:

Broad-Spectrum Anticancer Screening: Testing against a wide panel of human cancer cell lines, such as the NCI-60 panel, to identify specific cancer types that are particularly sensitive to this compound. nih.gov

Antimicrobial and Antiviral Assays: Evaluating its efficacy against a diverse range of bacterial and fungal pathogens, including drug-resistant strains, as well as various viruses.

Neuroprotective Activity: Given that some isatin derivatives show potential as Monoamine Oxidase B (MAO-B) inhibitors, exploring the neuroprotective effects of this compound for applications in neurodegenerative diseases could be a fruitful avenue. researchgate.net

Non-Medical Applications: Investigating potential uses in material science, such as in the development of fluorescent sensors for detecting specific ions or molecules, an application noted for other isatin-based Schiff bases. nih.gov

By pursuing these integrated research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutic agents and advanced materials.

Q & A

Q. What are the standard synthetic routes for preparing (E)-3-((4-ethoxyphenyl)imino)indolin-2-one?

The compound is typically synthesized via a condensation reaction between isatin derivatives and substituted anilines. For example, analogous imino-indolin-2-one derivatives (e.g., 3-(4-hydroxyphenylimino)indolin-2-one) are synthesized by refluxing isatin with 4-aminophenol in ethanol under acidic conditions . Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst) is critical to achieving high yields and stereochemical purity. Characterization via -NMR and single-crystal X-ray diffraction is recommended to confirm the (E)-configuration and structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): - and -NMR are used to verify substituent positions and confirm the imine bond formation (e.g., a singlet at δ ~8.5 ppm for the imine proton) .

- X-ray Crystallography: Resolves stereochemical ambiguities and validates the (E)-configuration, as demonstrated for structurally similar compounds like 1-benzyl-3-[(4-methylphenyl)imino]indolin-2-one .

- Mass Spectrometry (HRMS): Confirms molecular weight and purity, particularly for derivatives with halogen or phosphinoyl substituents .

Q. What preliminary bioactivity screening methods are applicable to this compound?

Initial screening should focus on antimicrobial (e.g., agar diffusion assays) and anticancer (e.g., MTT assays on cancer cell lines) activities, as imino-indolin-2-one derivatives exhibit inhibitory effects against pathogens and tumor cells . Dose-response curves and IC values provide quantitative activity profiles.

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., ethoxy vs. hydroxy groups) influence the compound’s reactivity and bioactivity?

Substituents modulate electronic and steric properties, affecting both synthetic outcomes and biological interactions. For example:

- Electron-donating groups (e.g., ethoxy): Enhance solubility and stabilize the imine bond via resonance, improving reaction yields .

- Hydroxy groups: Enable hydrogen bonding in biological targets, potentially increasing binding affinity to enzymes like kinases or DNA topoisomerases . Comparative studies using derivatives with varied substituents (e.g., 3-(4-hydroxyphenylimino) vs. 3-(4-ethylphenylimino) analogs) are advised to isolate substituent effects .

Q. What computational methods can predict the compound’s interaction with biological targets?

Molecular docking (e.g., Schrödinger Maestro) and molecular dynamics simulations are used to model binding modes with proteins like β-lactamases or tubulin. For example, hydrazono-indolin-2-one derivatives have been studied for binding to antimicrobial targets using density functional theory (DFT) to optimize ligand-recharge interactions .

Q. How can contradictions in experimental data (e.g., inconsistent bioactivity across studies) be resolved?

- Methodological audit: Ensure consistent assay conditions (e.g., pH, temperature) and cell lines.

- Structural validation: Re-examine compound purity and configuration via X-ray crystallography to rule out stereoisomer interference .

- Statistical analysis: Apply multivariate regression to identify confounding variables, as seen in studies addressing organic degradation in wastewater matrices .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Pro-drug design: Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.

- Formulation studies: Use cyclodextrin encapsulation or liposomal delivery systems to mitigate degradation, as demonstrated for similar indolin-2-one derivatives in drug development .

Methodological Considerations

Q. How should researchers design controlled experiments to assess synergistic effects with other therapeutics?

Use factorial design to test combinations with known drugs (e.g., antibiotics or chemotherapeutics). For example:

- Fixed-ratio assays: Combine this compound with doxorubicin at varying ratios to calculate combination indices (CI) via the Chou-Talalay method .

- Transcriptomic analysis: RNA sequencing can identify pathways synergistically modulated by the compound-drug pair .

Q. What are the best practices for resolving low crystallinity in X-ray diffraction studies?

- Solvent screening: Test polar (e.g., DMSO) and non-polar (e.g., hexane) solvents to improve crystal growth.

- Seeding: Introduce microcrystals from analogous compounds (e.g., 1-benzyl-3-[(4-methylphenyl)imino]indolin-2-one) to induce nucleation .

Data Interpretation and Reporting

Q. How should researchers contextualize negative results in bioactivity studies?

Negative data should be analyzed for methodological flaws (e.g., compound aggregation or assay interference). If valid, report the findings to inform structure-activity relationship (SAR) models, emphasizing that inactive analogs help delineate essential pharmacophores .

Q. What metrics are critical when publishing synthetic yields and purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.